molecular formula C8H9NO3 B1313878 2,6-Dimethoxypyridine-3-carboxaldehyde CAS No. 58819-72-0

2,6-Dimethoxypyridine-3-carboxaldehyde

Cat. No. B1313878
CAS RN: 58819-72-0
M. Wt: 167.16 g/mol
InChI Key: UWHJWEBMUYYQKM-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3-carboxaldehyde is a chemical compound with the empirical formula C8H9NO3 . It is used in laboratory settings and for the synthesis of other substances .


Molecular Structure Analysis

The molecular weight of 2,6-Dimethoxypyridine-3-carboxaldehyde is 167.16 g/mol . It has a linear formula of C8H9NO3 . The compound has a density of 1.174g/cm3 .


Physical And Chemical Properties Analysis

2,6-Dimethoxypyridine-3-carboxaldehyde is a solid substance with a melting point of 68-72 °C . It has a molecular weight of 167.16 g/mol . The compound has a density of 1.174g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

  • 2,6-Dimethoxypyridine-3-carboxaldehyde demonstrates utility in various synthesis processes. For instance, it can be transformed through reactions with different nucleophiles, as shown in the study of methoxy benzaldehydes' oxidation by benzimidazolium fluorochromate (Malik, Asghar, & Mansoor, 2016).
  • The compound is also involved in the synthesis of novel pyridine-2,6-dimethylhydrazones, indicating its role in creating new chemical structures (Wang Jun-ling, 2010).

Organometallic Chemistry

  • 2,6-Dimethoxypyridine-3-carboxaldehyde is significant in organometallic chemistry, especially in the preparation of various derivatives through modern organometallic methods like site-selective hydrogen/metal permutations (Schlosser & Rausis, 2004).

Biological Applications

  • The compound's derivatives, like titanium(IV), tin(IV), and gallium(III) complexes, have been studied for their cytotoxic activity against various cancer cell lines, showing its potential in medicinal chemistry (Gómez‐Ruiz et al., 2011).

Role in Antioxidant Studies

  • Derivatives of 2,6-Dimethoxypyridine-3-carboxaldehyde have been found to exhibit interesting antioxidant properties, contributing to the study of phenolic antioxidants (Wijtmans et al., 2004).

Safety And Hazards

The safety data sheet for 2,6-Dimethoxypyridine-3-carboxaldehyde indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Relevant Papers While specific papers on 2,6-Dimethoxypyridine-3-carboxaldehyde were not identified in the search results, the compound is mentioned in the context of proteomics research . This suggests that it may be discussed in scientific literature related to this field. For a more comprehensive analysis of relevant papers, a more targeted search in scientific databases may be necessary.

properties

IUPAC Name

2,6-dimethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHJWEBMUYYQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483294
Record name 2,6-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxypyridine-3-carboxaldehyde

CAS RN

58819-72-0
Record name 2,6-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxypyridine-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Chintakuntla, VR Putta, RR Mallepally… - … Nucleotides & Nucleic …, 2020 - Taylor & Francis
The octahedral Ru(II) complexes containing the 2(2,6-dimethoxypyridine-3-yl)-1H-imidazo(4,5-f)[1, 10]phenanthroline ligand of type [Ru(NN) 2 (L)] 2+ , where NN = phen (1,10-…
Number of citations: 5 www.tandfonline.com
MA Dasovich, MJ Snider, MT Peterson - The FASEB Journal, 2016 - Wiley Online Library
Nicotinate metabolism is a model system for the degradation of N‐heterocyclic molecules, a common class of environmental contaminants. A putative monooxygenase in gram‐positive …
Number of citations: 0 faseb.onlinelibrary.wiley.com
LE Kapp, M Schutte-Smith, L Twigge… - Journal of Molecular …, 2022 - Elsevier
The synthesis and crystal structures of four imidazo[4,5-f]1,10-phenanthroline type compounds, namely 2,6-(dimethoxypyridyl)imidazo[4,5-f]1,10-phenanthroline monohydrate (C 20 H …
Number of citations: 3 www.sciencedirect.com
CM dos Reis, DS Pereira, RO Paiva, LF Kneipp… - Molecules, 2011 - mdpi.com
We present an efficient procedure for the synthesis of thirty-six N 1 ,N 4 -substituted thiosemicarbazones, including twenty-five ones that are reported for the first time, using a microwave-…
Number of citations: 40 www.mdpi.com
B BLOCKS - Med. Chem, 2002 - Citeseer
THE NEGISHI COUPLING: AN UPDATE Page 1 VOL. 38, NO. 3 • 2005 Enantiopure Sulfoxides and Sulfinamides THE NEGISHI COUPLING: AN UPDATE Palladium-Catalyzed …
Number of citations: 2 citeseerx.ist.psu.edu

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